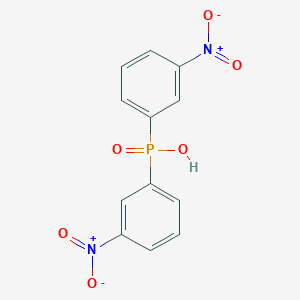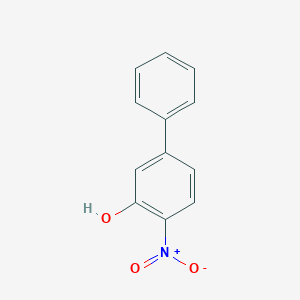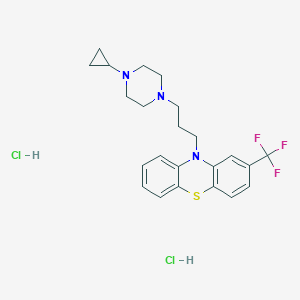
Cyclophenazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclophenazine hydrochloride is a chemical compound that belongs to the phenothiazine class of drugs. It is a potent neuroleptic agent that is used in the treatment of various psychiatric disorders. This chemical compound has been the subject of extensive research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Cyclophenazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety disorders. It is also used as an antiemetic agent in the treatment of nausea and vomiting.
Mécanisme D'action
The exact mechanism of action of cyclophenazine hydrochloride is not fully understood. However, it is known to block the dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. This results in a decrease in the symptoms of psychiatric disorders.
Effets Biochimiques Et Physiologiques
Cyclophenazine hydrochloride has a number of biochemical and physiological effects. It has been found to increase the levels of prolactin, a hormone that is involved in lactation. It also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclophenazine hydrochloride is a potent neuroleptic agent that has been extensively studied in the laboratory. It has a number of advantages, such as its ability to block dopamine receptors and its effectiveness in the treatment of various psychiatric disorders. However, it also has limitations, such as its potential side effects and the need for careful monitoring during treatment.
Orientations Futures
There are several future directions for the research of cyclophenazine hydrochloride. One area of research is the development of new drugs that are based on the structure of cyclophenazine hydrochloride. Another area of research is the investigation of the long-term effects of cyclophenazine hydrochloride on the brain and the body. Additionally, more research is needed to fully understand the mechanism of action of cyclophenazine hydrochloride and its potential therapeutic applications.
Conclusion:
In conclusion, cyclophenazine hydrochloride is a potent neuroleptic agent that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the blocking of dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. Cyclophenazine hydrochloride has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of cyclophenazine hydrochloride, including the development of new drugs and the investigation of its long-term effects.
Méthodes De Synthèse
The synthesis of cyclophenazine hydrochloride involves the reaction of 2-chloro-N-(2-chloroethyl)acetamide with 2-(2-chlorophenothiazin-10-yl)ethylamine. The reaction is carried out in the presence of a base and a solvent. The resulting product is a white crystalline powder that is soluble in water.
Propriétés
Numéro CAS |
15686-74-5 |
|---|---|
Nom du produit |
Cyclophenazine hydrochloride |
Formule moléculaire |
C23H28Cl2F3N3S |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H |
Clé InChI |
PGFVMQPOOFLBBI-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
SMILES canonique |
C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



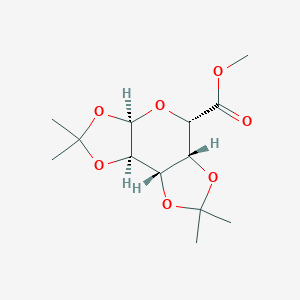
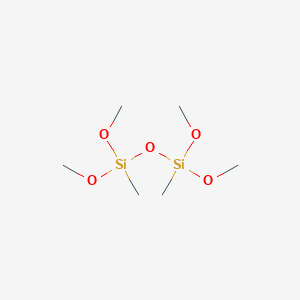
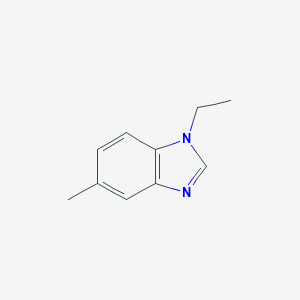
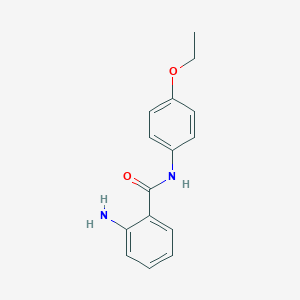
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
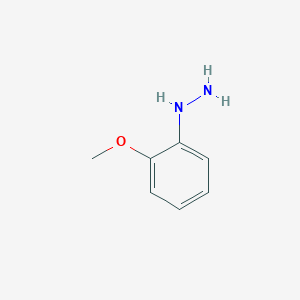
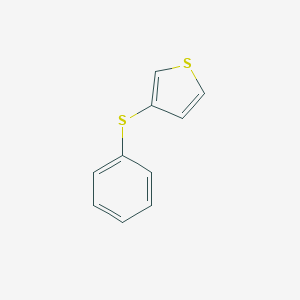
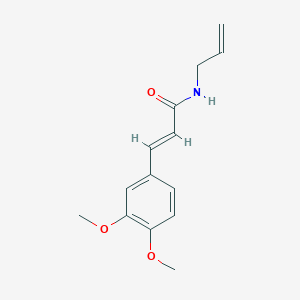
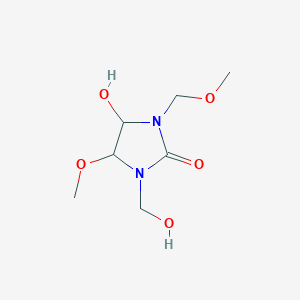
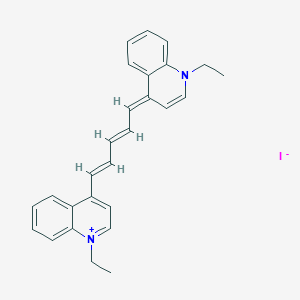
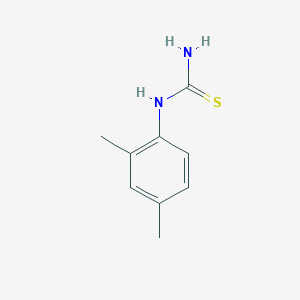
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
